Cas no 92508-09-3 ((1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate)

(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate structure
92508-09-3 structure
Productnaam:(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate
CAS-nummer:92508-09-3
MF:C28H35ClO11
MW:583.023908853531
CID:1972813
PubChem ID:163005422

(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate
    • AKOS040752207
    • Junceellin
    • 92508-09-3
    • Junceellonoid E
    • (-)-Junceellin
    • (-)-Junceellin A
    • 868400-78-6
    • [(1R,2S,3S,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-Triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
    • 3aH-6,13a-Epoxybenzo(4,5)cyclodeca(1,2-b)furan-2(1H)-one, 7,8,9,13-tetrakis(acetyloxy)-4-chlorododecahydro-1,8a-dimethyl-5,12-bis(methylene)-, (1R,3aR,4S,6S,7S,8R,8aR,9S,12aS,13S,13aR)-
    • [(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
    • Inchi: InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13-,18-,19+,20-,21+,22-,23-,24-,25-,27-,28+/m0/s1
    • InChI-sleutel: PXWWTSQKNXBHTK-YXTRQHIOSA-N
    • LACHT: CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Berekende eigenschappen

  • Exacte massa: 582.1867896g/mol
  • Monoisotopische massa: 582.1867896g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1160
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 141Ų

(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司